molecular formula C17H16N4O2 B3890957 (E)-1-[3-(2-PHENOXYETHOXY)PHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE

(E)-1-[3-(2-PHENOXYETHOXY)PHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE

Cat. No.: B3890957
M. Wt: 308.33 g/mol
InChI Key: UWUUPMGADYENFH-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-[3-(2-PHENOXYETHOXY)PHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound features a phenoxyethoxy group attached to a phenyl ring, which is further connected to a triazole moiety through a methanimine linkage. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[3-(2-PHENOXYETHOXY)PHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 3-(2-Phenoxyethoxy)benzaldehyde: This intermediate can be synthesized by reacting 3-hydroxybenzaldehyde with 2-phenoxyethanol in the presence of a base such as potassium carbonate.

    Formation of (E)-1-[3-(2-Phenoxyethoxy)phenyl]methanimine: The aldehyde intermediate is then reacted with 4H-1,2,4-triazole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired methanimine compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[3-(2-PHENOXYETHOXY)PHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The phenoxyethoxy group can be oxidized to form corresponding phenolic or quinone derivatives.

    Reduction: The methanimine linkage can be reduced to form secondary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination, usually in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Phenolic or quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

(E)-1-[3-(2-PHENOXYETHOXY)PHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in biochemical assays and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-1-[3-(2-PHENOXYETHOXY)PHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE involves its interaction with specific molecular targets. The triazole moiety is known to bind to metal ions, which can inhibit the activity of metalloenzymes. Additionally, the phenoxyethoxy group may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares a phenyl ring with an ether linkage but lacks the triazole moiety.

    Dichloroaniline: Contains an aniline ring with chlorine substituents, differing in functional groups and overall structure.

Uniqueness

(E)-1-[3-(2-PHENOXYETHOXY)PHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is unique due to the combination of its phenoxyethoxy and triazole groups, which confer distinct chemical properties and potential biological activities not found in the similar compounds listed above.

Properties

IUPAC Name

(E)-1-[3-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-2-6-16(7-3-1)22-9-10-23-17-8-4-5-15(11-17)12-20-21-13-18-19-14-21/h1-8,11-14H,9-10H2/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUUPMGADYENFH-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-1-[3-(2-PHENOXYETHOXY)PHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
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(E)-1-[3-(2-PHENOXYETHOXY)PHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
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(E)-1-[3-(2-PHENOXYETHOXY)PHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
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(E)-1-[3-(2-PHENOXYETHOXY)PHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
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(E)-1-[3-(2-PHENOXYETHOXY)PHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
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(E)-1-[3-(2-PHENOXYETHOXY)PHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE

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